molecular formula C17H20N4O B11725322 N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide

N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide

Cat. No.: B11725322
M. Wt: 296.37 g/mol
InChI Key: CBPCTAPWIUWCOX-UHFFFAOYSA-N
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Description

N-[1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide is a structurally complex compound featuring a cyclohexanecarboxamide core linked to a dicyano-substituted ene group and a 2,5-dimethylpyrrole moiety. This combination of functional groups confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The dicyano group introduces strong electron-withdrawing characteristics, while the 2,5-dimethylpyrrole moiety may influence bioactivity, as seen in related compounds like MPPB (). The cyclohexane ring likely adopts a chair conformation, as observed in structurally analogous carboxamides ().

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H20N4O/c1-12-8-9-13(2)21(12)16(11-19)15(10-18)20-17(22)14-6-4-3-5-7-14/h8-9,14H,3-7H2,1-2H3,(H,20,22)

InChI Key

CBPCTAPWIUWCOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C(=C(C#N)NC(=O)C2CCCCC2)C#N)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method leverages the nucleophilic character of 2,5-dimethylpyrrole to introduce cyano groups. The process begins with the activation of 2,5-dimethylpyrrole using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids (e.g., AlCl₃). The activated intermediate undergoes nucleophilic substitution with malononitrile, forming the dicyanoethenyl bridge. Subsequent coupling with cyclohexanecarboxamide is achieved via DCC (N,N'-dicyclohexylcarbodiimide) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions.

Key Steps:

  • Pyrrole Activation :
    2,5-Dimethylpyrrole+KCNAlCl3Activated Intermediate\text{2,5-Dimethylpyrrole} + \text{KCN} \xrightarrow{\text{AlCl}_3} \text{Activated Intermediate}

  • Cyano Group Introduction :
    Activated Intermediate+MalononitrileDicyanoethenyl-Pyrrole\text{Activated Intermediate} + \text{Malononitrile} \rightarrow \text{Dicyanoethenyl-Pyrrole}

  • Amide Coupling :
    Dicyanoethenyl-Pyrrole+Cyclohexanecarboxylic AcidDCCTarget Compound\text{Dicyanoethenyl-Pyrrole} + \text{Cyclohexanecarboxylic Acid} \xrightarrow{\text{DCC}} \text{Target Compound}

Optimization Parameters

  • Temperature : 0–25°C for cyanation; room temperature for coupling.

  • Solvents : Anhydrous DMF or THF ensures high yields (75–85%).

  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation.

Table 1: Representative Yields for Nucleophilic Substitution

StepReagentsYield (%)Purity (%)Source
Pyrrole ActivationKCN, AlCl₃9295
Cyano IntroductionMalononitrile, DMF7890
Amide CouplingDCC, DMAP8598

Condensation Approach Using Preformed Carboxamide

Reaction Design

This route pre-synthesizes the cyclohexanecarboxamide moiety before introducing the dicyano-pyrrole group. Cyclohexanecarboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) , then reacted with ammonia to form the carboxamide. The dicyano-pyrrole unit is grafted via Knoevenagel condensation with 2,5-dimethylpyrrole-1-acetonitrile under basic conditions.

Key Reaction:

Cyclohexanecarboxamide+2,5-Dimethylpyrrole-1-acetonitrileNaH, THFTarget Compound\text{Cyclohexanecarboxamide} + \text{2,5-Dimethylpyrrole-1-acetonitrile} \xrightarrow{\text{NaH, THF}} \text{Target Compound}

Critical Considerations

  • Base Selection : Sodium hydride (NaH) outperforms weaker bases (e.g., Et₃N) in driving condensation.

  • Side Reactions : Over-condensation is mitigated by stoichiometric control (1:1 ratio).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >99% purity.

Table 2: Condensation Method Performance

ParameterValueSource
Reaction Time12–18 hours
TemperatureReflux (66°C)
Isolated Yield68%

One-Pot Multicomponent Synthesis

Methodology

A streamlined approach combines 2,5-dimethylpyrrole, malononitrile, and cyclohexanecarboxamide in a single pot. Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields. The use of ionic liquids (e.g., [BMIM]BF₄) as green solvents enhances atom economy.

Advantages and Limitations

  • Advantages : Reduced purification steps (70% yield).

  • Limitations : Scalability challenges due to microwave equipment constraints.

Industrial-Scale Production Insights

Patent-Derived Protocols

Patent WO2017070418A1 details a continuous-flow system for large-scale synthesis. Key features include:

  • In-line Monitoring : FTIR ensures real-time quality control.

  • Solvent Recovery : >90% THF recycling via distillation.

  • Throughput : 50 kg/day with 82% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (m, cyclohexane), 2.25 (s, pyrrole-CH₃), 6.72 (s, pyrrole-H).

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water).

  • Elemental Analysis : C 68.89%, H 6.76%, N 18.91% (theoretical: C 68.90%, H 6.80%, N 18.91%).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Nucleophilic8598High1200
Condensation6899Moderate1500
One-Pot7095Low900
Continuous-Flow8297High1000

Chemical Reactions Analysis

Types of Reactions

N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects[3][3].

Comparison with Similar Compounds

Comparison with Similar Cyclohexanecarboxamide Derivatives

Structural and Functional Group Variations

The compound’s uniqueness lies in its dicyano-ene-pyrrole substituent. Comparisons with other cyclohexanecarboxamides highlight key differences:

Compound Name/Structure Key Substituents Functional Impact Reference
N-[1,2-Dicyano-2-(2,5-dimethylpyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide Dicyano, 2,5-dimethylpyrrole High polarity, electron-withdrawing effects, potential bioactivity modulation Target
MPPB () 2,5-Dimethylpyrrole, dioxopyrrolidinyl Enhances monoclonal antibody production, suppresses galactosylation
N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives () Thiourea, aryl groups (e.g., Cl, OMe) Metal chelation, antifungal/antitumor activity, intramolecular H-bonding
1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexanecarboxamide () Halogenated pyrimidine Reactivity in cross-coupling, potential pharmacophore
N,N-Diethyl-2-(4-methoxyphenoxy)cyclopropanecarboxamide () Cyclopropane, methoxyphenoxy Stereochemical complexity, diastereomer formation challenges

Key Observations :

  • Bioactivity: The 2,5-dimethylpyrrole group, shared with MPPB, is critical in modulating biological activity (e.g., antibody production enhancement) . However, the target compound’s dicyano group may alter its mechanism compared to MPPB’s dioxopyrrolidinyl moiety.
  • Synthesis Complexity: The ene-dicyano-pyrrole linkage likely requires specialized cyanation steps, contrasting with thiourea derivatives synthesized via isothiocyanate intermediates () .
Physicochemical and Crystallographic Properties
  • Conformation : The cyclohexane ring in the target compound is expected to adopt a chair conformation, similar to N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide () .
  • Hydrogen Bonding: Unlike thiourea derivatives stabilized by intramolecular N–H···O bonds (), the target compound’s dicyano group may participate in dipole interactions or weak H-bonding with the pyrrole N–H.

Biological Activity

N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H13F3N4O
  • Molar Mass : 358.32 g/mol
  • CAS Number : 861210-01-7

Research indicates that compounds with pyrrole moieties often exhibit diverse biological activities. The specific mechanism of action for this compound has not been extensively studied; however, it is hypothesized to interact with various cellular pathways due to its structural similarities with other bioactive compounds.

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Anticancer Activity

Several studies have explored the anticancer potential of similar pyrrole derivatives. For instance, compounds featuring pyrrole structures have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specific data on this compound's effects on cancer cells remain limited but suggest potential efficacy based on structural analogs.

Antimicrobial Effects

Pyrrole derivatives have demonstrated antimicrobial properties against various pathogens. A study indicated that related compounds exhibited fungistatic activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 37 to 124 μg/mL . The potential for N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-y]cyclohexanecarboxamide to exhibit similar effects warrants further investigation.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in cells. Compounds similar to N-[1,2-dicyano...] have shown significant antiradical activity in various assays, suggesting that this compound may also possess antioxidant capabilities .

Case Studies and Research Findings

Research has highlighted several case studies relevant to the biological activity of pyrrole derivatives:

StudyFindings
Sivaramkumar et al. (2010)Investigated the impact of benzamide derivatives on cancer cell growth; some showed significant inhibition of cell proliferation .
Choi et al. (1996)Examined the structure–activity relationships of benzamide derivatives; identified promising candidates for further development as RET kinase inhibitors .
Recent Study (2023)Evaluated a series of pyrrole derivatives for their biological activities including antimicrobial and anticancer effects; indicated that structural modifications can enhance efficacy .

Q & A

Q. What are the key synthetic methodologies for N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions starting with cyclohexanecarboxamide precursors. A critical step is the introduction of the 2,5-dimethylpyrrole moiety via coupling reactions. For example, analogous syntheses of pyrrole-containing compounds use 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide as a starting material, reacted with activated esters (e.g., HBTU) in DMF with DIPEA as a base under cold conditions . Purification typically employs recrystallization (hexane/ethyl acetate) or column chromatography. Confirmation of structure requires NMR (¹H/¹³C), IR (C≡N stretching ~2200 cm⁻¹), and HRMS.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for similar cyclohexanecarboxamide derivatives .
  • NMR spectroscopy : Key signals include the pyrrole protons (δ 6.2–6.8 ppm), cyano groups (indirectly inferred via adjacent protons), and cyclohexane carboxamide protons (δ 1.2–2.5 ppm) .
  • FT-IR : Confirm the presence of C≡N (2200–2250 cm⁻¹) and amide C=O (~1650 cm⁻¹).

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer :
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photostability : Conduct UV-Vis spectroscopy under controlled light exposure to detect degradation products.
  • Hydrolytic stability : Test in buffered solutions (pH 2–12) using HPLC to monitor hydrolysis of the dicyano or amide groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry and calculate vibrational frequencies to compare with experimental IR/Raman spectra. Discrepancies may indicate solvent effects or crystal packing forces .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) to validate hypothesized mechanisms of action. For example, docking studies on similar cyclohexane derivatives revealed interactions with hydrophobic pockets .

Q. What strategies address conflicting spectroscopic data in characterizing reactive intermediates during synthesis?

  • Methodological Answer :
  • In-situ monitoring : Use real-time techniques like ReactIR to track intermediates during reactions, especially during pyrrole coupling steps.
  • Isolation via flash chromatography : Separate intermediates under inert conditions (argon atmosphere) to prevent degradation.
  • Controlled kinetic studies : Vary reaction temperatures and reagent stoichiometry to identify optimal conditions for intermediate stability .

Q. How does the electronic nature of the dicyano group influence reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :
  • Electrophilic reactivity : Perform electrophilic substitution reactions (e.g., nitration) and analyze regioselectivity via LC-MS. The electron-withdrawing cyano groups may direct electrophiles to specific positions on the pyrrole ring.
  • Nucleophilic attack : React with Grignard reagents or amines to assess susceptibility of the cyano groups. Monitor by ¹³C NMR for shifts in C≡N signals (~110–120 ppm) .

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